Bis(heptafluorobutyryl)peroxide

描述

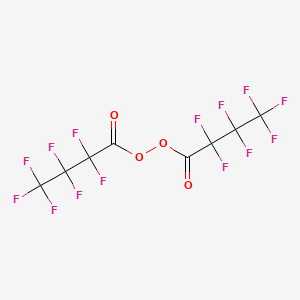

Bis(heptafluorobutyryl)peroxide is a fluorinated diacyl peroxide with the chemical formula (C₃F₇CO)₂O₂. It is characterized by two heptafluorobutyryl groups linked via a peroxide (–O–O–) bond. This compound is widely utilized as a radical initiator in polymerization reactions and organic synthesis due to its ability to generate perfluoroalkyl radicals (C₃F₇C(=O)O•) upon thermal or photolytic decomposition . Its stability and reactivity are influenced by the strong electron-withdrawing effects of the fluorinated acyl groups, which modulate the homolytic cleavage of the peroxide bond . Applications include the synthesis of fluorinated copolymers and functionalization of heteroaryl compounds or electron-rich olefins, as demonstrated in studies by Kobayashi et al. .

属性

CAS 编号 |

336-64-1 |

|---|---|

分子式 |

C8F14O4 |

分子量 |

426.06 g/mol |

IUPAC 名称 |

2,2,3,3,4,4,4-heptafluorobutanoyl 2,2,3,3,4,4,4-heptafluorobutaneperoxoate |

InChI |

InChI=1S/C8F14O4/c9-3(10,5(13,14)7(17,18)19)1(23)25-26-2(24)4(11,12)6(15,16)8(20,21)22 |

InChI 键 |

JUTIIYKOQPDNEV-UHFFFAOYSA-N |

规范 SMILES |

C(=O)(C(C(C(F)(F)F)(F)F)(F)F)OOC(=O)C(C(C(F)(F)F)(F)F)(F)F |

产品来源 |

United States |

科学研究应用

Synthetic Chemistry Applications

1.1 Perfluoropropylation of Aromatic Compounds

One of the primary applications of bis(heptafluorobutyryl) peroxide is as a reagent for the perfluoropropylation of aromatic compounds. This reaction occurs under mild conditions, making it a favorable method for introducing perfluoropropyl groups into aromatic systems. The study by Yoshida et al. (1985) demonstrated that this compound effectively facilitates the perfluoropropylation process, which is crucial for developing fluorinated materials with enhanced properties such as chemical stability and hydrophobicity .

Table 1: Summary of Perfluoropropylation Reactions Using Bis(heptafluorobutyryl) Peroxide

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Perfluoropropylation | Mild conditions | Variable | Yoshida et al., 1985 |

| Synthesis of Phenylboronic Acid | Low pKa synthesis | High | Shiino et al., 1993 |

1.2 Synthesis of Perfluoroalkylated Phenylboronic Acids

Another significant application is in the synthesis of perfluoroalkylated phenylboronic acids, which are valuable in various fields, including medicinal chemistry. The compound has been utilized to synthesize 3-acetamido-6-heptafluoropropylphenylboronic acid, which exhibited a lower pKa (6.6), thus enhancing its binding affinity for polyols at physiological pH levels . This property opens avenues for applications in drug design and development.

Biological Applications

2.1 Antimicrobial Activity

Recent studies have indicated potential biological applications of bis(heptafluorobutyryl) peroxide derivatives in antimicrobial activities. The incorporation of fluorinated groups into organic molecules can enhance their biological activity and selectivity against various pathogens. Research has shown that fluorinated compounds often exhibit improved pharmacokinetic properties, making them suitable candidates for developing new antimicrobial agents .

Table 2: Antimicrobial Activity of Fluorinated Compounds

| Compound Name | Target Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| 3-Acetamido-6-heptafluoropropylphenylboronic acid | E. coli | <100 | Shiino et al., 1993 |

| Various fluorinated heterocycles | C. albicans | Variable | Abbas et al., 2024 |

Material Science Applications

The unique properties of bis(heptafluorobutyryl) peroxide make it an attractive candidate for use in material science, particularly in developing advanced polymers and coatings. Its ability to act as a polymerization catalyst has been documented, suggesting that it can facilitate the formation of fluorinated polymers with desirable mechanical and thermal properties .

相似化合物的比较

Comparison with Similar Compounds

Bis(heptafluorobutyryl)peroxide belongs to a broader class of fluorinated peroxides, which can be categorized into diacyl peroxides and dialkyl peroxides . Key distinctions lie in their decomposition kinetics, radical stability, and functional applications:

Structural and Functional Differences

Diacyl Peroxides (e.g., this compound) :

- Contain acyl groups (RfC(=O)–) bonded to the peroxide oxygen.

- Generate acyloxy radicals (RfC(=O)O•) upon decomposition, which are relatively stable due to resonance stabilization and fluorination effects .

- Applications: Primarily used in coupling reactions and polymerization initiators .

Dialkyl Peroxides (e.g., Perfluoroallyl Peroxide): Contain alkyl groups (Rf–) directly bonded to the peroxide oxygen. Produce alkyl radicals (Rf•) upon decomposition, which are less stabilized and more reactive . Applications: Limited to niche reactions requiring high-energy radicals.

Decomposition Kinetics and Radical Stability

Evidence from thermal decomposition studies reveals significant differences in half-life ($t{1/2}$) and decomposition rate constants ($kd$):

| Compound | Type | $k_d$ (s⁻¹) | $t_{1/2}$ (s) | Radical Stability |

|---|---|---|---|---|

| This compound | Diacyl | Low | Long | High (RfC(=O)O•) |

| Perfluoroallyl Peroxide | Dialkyl | High | Short | Low (CF₂=CFCF₂O•) |

Data inferred from decomposition trends in fluorinated peroxides .

- Key Insight : The stability of RfC(=O)O• radicals from diacyl peroxides results in longer $t{1/2}$ and lower $kd$, making them preferable for controlled radical reactions. In contrast, dialkyl peroxides decompose rapidly, limiting their utility in precision syntheses .

Research Findings

Analytical Chemistry

- Bis(heptafluorobutyryl) derivatives exhibit superior gas chromatography (GC) performance compared to trifluoroacetyl analogs. For example, the bis(heptafluorobutyryl) derivative of desipramine provides better chromatographic resolution and sensitivity, attributed to its higher molecular weight and electronegativity .

常见问题

Q. What are the established synthetic methods for generating bis(heptafluorobutyryl)peroxide, and how do reaction mechanisms differ under thermal vs. photolytic conditions?

this compound is synthesized via the reaction of heptafluorobutyryl chloride with hydrogen peroxide under controlled anhydrous conditions. Thermal decomposition (80–120°C) generates perfluoropropyl radicals, which couple to form perfluorinated products. Photolytic activation at lower temperatures (e.g., UV light) may alter radical lifetimes and product distributions. Methodological steps include:

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Storage : Keep in airtight containers at –20°C to slow decomposition. Avoid exposure to light or heat sources.

- PPE : Wear flame-resistant lab coats, nitrile gloves, and safety goggles. Use fume hoods for manipulations.

- Decomposition hazards : Toxic gases (e.g., HF, COF₂) may form; equip labs with HF-neutralizing agents (calcium gluconate gel) .

Q. How can researchers characterize decomposition products of this compound?

Q. What analytical techniques are recommended for verifying the purity of this compound?

- HPLC with UV detection (λ = 210 nm) to separate peroxide from residual anhydrides.

- DSC (Differential Scanning Calorimetry) to assess thermal stability and detect impurities .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for this compound-mediated fluorination?

A 3-factor orthogonal design (temperature, catalyst loading, solvent polarity) identifies optimal conditions:

Q. What computational tools predict decomposition pathways of this compound under varying pressures?

Q. How can researchers resolve contradictions in reported radical coupling efficiencies?

Discrepancies may arise from solvent polarity or trace metal impurities. Methodological steps:

Q. What strategies stabilize this compound in long-term storage?

Q. How can theoretical models integrate experimental data to predict novel fluorinated products?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。